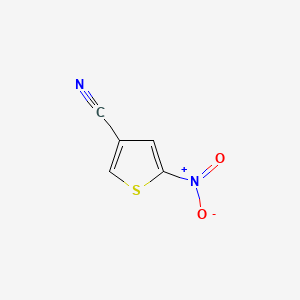

2-Nitrothiophene-4-carbonitrile

描述

Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are fundamental building blocks in a wide array of chemical research and industrial applications. nih.govnih.govrroij.com Their structural similarity to benzene (B151609) allows them to often be used as a bioisosteric replacement in medicinal chemistry, where the substitution of a benzene ring with a thiophene ring can lead to compounds with retained or enhanced biological activity. rroij.com Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govbenthamdirect.com Beyond pharmaceuticals, thiophene derivatives are integral to the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. nih.govnih.gov The versatility of the thiophene ring, which can be readily functionalized through various reactions like nitration, halogenation, and acylation, further underscores its importance in synthetic organic chemistry. nih.gov

Academic Relevance of Substituted Nitrothiophenes in Organic Synthesis and Beyond

Substituted nitrothiophenes, a class of thiophene derivatives bearing a nitro group (-NO2), are of particular interest to the academic community. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic substitution reactions. This property is extensively utilized in organic synthesis to introduce a variety of functional groups onto the thiophene scaffold. youtube.com

Nitrothiophenes serve as crucial intermediates in the synthesis of more complex molecules, including various pharmaceuticals. nih.gov For instance, the reduction of the nitro group to an amino group provides access to aminothiophenes, which are precursors to a range of biologically active compounds. nih.gov The study of substituted nitrothiophenes also contributes to a deeper understanding of reaction mechanisms and the electronic effects of substituents on aromatic systems. Research in this area explores novel synthetic methodologies, such as regioselective nitration techniques, to control the position of the nitro group on the thiophene ring. acs.orgorganic-chemistry.org

Overview of Research Trajectories Pertaining to 2-Nitrothiophene-4-carbonitrile

This compound is a specific substituted nitrothiophene that has garnered attention in chemical research. Its molecular structure, featuring both a nitro group and a nitrile group (-CN) on the thiophene ring, presents a unique combination of electronic properties and reactive sites.

Current research on this compound primarily focuses on its synthesis and its utility as a building block in the creation of more complex heterocyclic systems. The presence of the electron-withdrawing nitro and nitrile groups activates the thiophene ring for specific chemical transformations. Scientists are exploring its reactions to develop novel compounds with potential applications in medicinal chemistry and materials science. While specific, large-scale applications are still under investigation, its role as a versatile intermediate in organic synthesis is well-established within the research community.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 42137-23-5 chemicalbook.comapolloscientific.co.uk |

| Molecular Formula | C5H2N2O2S chemspider.com |

| Molecular Weight | 154.15 g/mol nih.gov |

| Appearance | Not explicitly stated in the provided results, but related nitrothiophenes are often crystalline solids. orgsyn.orgsigmaaldrich.com |

| Melting Point | Not available in the search results. |

| Boiling Point | Not available in the search results. |

| SMILES | N#Cc1ccc(N+[O-])s1 chemeo.com |

| InChI | InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H nih.gov |

| InChIKey | FLYONFCGDKAMIH-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACMZLGGHMPMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276385 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-24-6, 42137-23-5 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established and Emerging Strategies for the Synthesis of 2-Nitrothiophene-4-carbonitrile

The synthesis of this compound can be approached through various chemical transformations, primarily involving the construction of the substituted thiophene (B33073) ring or the modification of an existing thiophene precursor.

Precursor-Based Synthetic Approaches

The most direct method for synthesizing this compound involves the electrophilic nitration of a suitable precursor. A key precursor for this transformation is 2-cyanothiophene.

The nitration of 2-cyanothiophene using a mixture of concentrated sulfuric acid and fuming nitric acid yields a mixture of isomers. prepchem.com The reaction is typically performed at low temperatures to control the exothermic nature of the nitration process. Following the reaction, quenching with ice water precipitates the product, which consists of a mixture of 2-cyano-4-nitrothiophene and 2-cyano-5-nitrothiophene. prepchem.com The separation of these isomers would be a necessary subsequent step to isolate the pure 4-nitro isomer.

Table 1: Synthesis of this compound via Nitration of 2-Cyanothiophene

| Reactant | Reagent | Solvent | Temperature | Yield | Product Ratio (4-nitro:5-nitro) |

| 2-Cyanothiophene | 1:1 conc. H₂SO₄ / fuming HNO₃ | conc. H₂SO₄ | 10-15 °C | 66% (mixture) | 1:2 |

Data sourced from patent information detailing the synthesis of a mixture of 2-cyano-4-nitro-thiophene and 2-cyano-5-nitro-thiophene. prepchem.com

Alternative precursor-based strategies often involve building the molecule from other starting materials. For the related isomer, 5-nitrothiophene-2-carbonitrile, two primary routes are described:

From 2-Thiophenecarboxylic Acid : This method involves converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with a cyanide salt to form the nitrile. The resulting 2-cyanothiophene is then nitrated. quinoline-thiophene.com

From 2-Bromothiophene : This approach uses a metal-catalyzed cyanation reaction, for example with zinc powder and cuprous cyanide, to replace the bromine atom with a cyano group, yielding 2-cyanothiophene, which is subsequently nitrated. quinoline-thiophene.com

These multi-step routes, while longer, highlight the common strategy of installing the nitrile functionality before performing the final nitration step. quinoline-thiophene.com

Metal-Catalyzed Synthetic Routes for Thiophene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of thiophene derivatives. google.com Palladium, copper, and nickel catalysts are widely used to form new C-C bonds. For a molecule like this compound, these methods would be instrumental in synthesizing the 4-cyanothiophene precursor. For instance, a Suzuki or Stille coupling could be used to attach a cyano-containing group to a thiophene boronic acid or stannane (B1208499) derivative, respectively.

Similarly, metal-catalyzed reactions are crucial for forming the thiophene ring itself. Palladium iodide (PdI₂) has been used to catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to form substituted thiophenes. Copper-catalyzed reactions are also prevalent; for example, Cu(I) can catalyze the reaction of haloalkynes with a sulfur source like sodium sulfide (B99878) to produce regioselectively substituted thiophenes. google.com These methods offer a high degree of control over the substitution pattern on the thiophene ring, which is essential for preparing specifically functionalized precursors.

Metal-Free Approaches in Thiophene Derivative Synthesis

To avoid the cost and potential toxicity of metal catalysts, various metal-free synthetic methodologies have been developed. google.com These approaches often rely on base-promoted cyclization reactions or the use of elemental sulfur. For instance, a metal-free cyclization of 4-en-1-yn-3-yl acetates can produce 2,4-disubstituted thiophenes through an in-situ generated thiolate intermediate that undergoes a 5-exo-dig cyclization. Current time information in Bangalore, IN. Another strategy involves the reaction of 1,3-diynes with sodium sulfide (Na₂S) to form the thiophene ring. orgsyn.org These methods align with the principles of green chemistry by minimizing metal waste. google.com

Multicomponent Reaction Methodologies for Thiophene Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. quinoline-thiophene.com For thiophene synthesis, the Gewald reaction is the most prominent MCR. quinoline-thiophene.com This reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur in the presence of a base catalyst to produce a 2-aminothiophene. prepchem.com

While the direct synthesis of this compound via an MCR is not established, this methodology is highly relevant for creating precursors. For example, a Gewald reaction could be employed to synthesize a 2-amino-4-cyanothiophene derivative. This intermediate could then potentially be converted to the target 2-nitro compound through a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a nitrite (B80452) salt.

Integration of Green Chemistry Principles in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com In thiophene synthesis, this includes using environmentally benign solvents like water or ethanol, employing reusable catalysts, and utilizing alternative energy sources such as microwave irradiation or ultrasound. researchgate.netprepchem.comgoogle.com

The use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, for the nitration of thiophene is a prime example of a greener approach. google.comgoogle.com These catalysts can be easily filtered from the reaction mixture and reused, reducing waste. google.com Furthermore, they allow the reaction to proceed without the need for acetic anhydride (B1165640), which is expensive and can form explosive mixtures with nitric acid. google.com Ultrasound has been used to promote Gewald reactions in water, providing a catalyst-free and environmentally friendly route to 2-aminothiophenes. stackexchange.com

Catalytic Protocols for Nitrothiophene Synthesis

The nitration of the thiophene ring is a classic electrophilic aromatic substitution but presents challenges. Thiophene is highly reactive compared to benzene (B151609), and nitration with strong acids like a nitric/sulfuric acid mixture can lead to oxidation and the formation of unidentified byproducts with explosive violence. Milder nitrating agents, such as nitric acid in acetic anhydride, are often used to control the reaction. orgsyn.org

A significant challenge is achieving regioselectivity. The nitration of thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523). google.com To improve selectivity for the 2-position and avoid harsh reagents, catalytic methods have been developed. Solid acid catalysts, particularly Fe³⁺-exchanged montmorillonite clay, have been shown to selectively produce 2-nitrothiophene from thiophene using nitric acid in the absence of acetic anhydride. google.comgoogle.com These catalytic systems are not only more selective but also enhance the safety and environmental profile of the process. google.com

Table 2: Catalytic Nitration of Thiophene

| Catalyst | Solvent | Temperature | Thiophene:HNO₃ Ratio | Selectivity for 2-Nitrothiophene |

| Fe³⁺-montmorillonite | Dichloroethane | 80 °C | 1:2 | >50% |

| K10-montmorillonite | Dichloroethane | Reflux | 1:2 | High |

Data sourced from patents describing the selective nitration of thiophene. google.comgoogle.com

Mechanistic Studies and Diverse Chemical Reactivity of this compound

The presence of both a nitro group and a cyano group on the thiophene ring makes this compound a versatile substrate for a variety of chemical transformations. These electron-withdrawing groups activate the thiophene ring for nucleophilic attack and also influence its participation in cycloaddition reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems. nih.gov In this compound, the strong electron-withdrawing nature of the nitro and cyano groups facilitates the attack of nucleophiles on the thiophene ring. nih.gov

The nitro group in activated nitroaromatic compounds can act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiols. rhhz.net Sulfur nucleophiles are known to be highly effective in these displacement reactions. libretexts.orgyoutube.comyoutube.com The reaction proceeds through the formation of a Meisenheimer complex, an intermediate adduct, followed by the elimination of the nitro group. rhhz.net

The reaction of this compound with various thiols in the presence of a base would lead to the formation of the corresponding 2-thioether-thiophene-4-carbonitriles. The rate and efficiency of this reaction are influenced by the nature of the thiol and the reaction conditions. nih.govnih.gov This type of transformation is a valuable method for introducing sulfur-containing functionalities into the thiophene core, which is a common motif in many biologically active molecules. rhhz.net

Table 3: Hypothetical SNAr Reactions with Sulfur Nucleophiles

| Sulfur Nucleophile | Product |

| Thiophenol | 2-(Phenylthio)thiophene-4-carbonitrile |

| Ethanethiol | 2-(Ethylthio)thiophene-4-carbonitrile |

| Cysteine | S-(4-cyanothiophen-2-yl)cysteine |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.orgwikipedia.org In the case of nitroarenes, the reaction typically occurs at positions ortho and para to the nitro group. kuleuven.be

For this compound, VNS reactions would be expected to occur at the vacant positions on the thiophene ring, activated by the nitro group. The reaction of 2-nitrothiophenes with carbanions generated from species like chloromethyl phenyl sulfone in the presence of a strong base leads to the introduction of a new substituent. organic-chemistry.orgkuleuven.beacs.orgnih.gov The specific position of substitution on the this compound ring would depend on the interplay of electronic and steric factors. VNS reactions have been reported for various nitrothiophenes, highlighting the utility of this method for their derivatization. organic-chemistry.orgkuleuven.beacs.org

The electron-deficient nature of this compound makes it a potential candidate to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net

The presence of strong electron-withdrawing groups, such as the nitro and cyano groups, on the dienophile generally accelerates the reaction rate. masterorganicchemistry.comlibretexts.org Therefore, this compound, with its activated double bond within the thiophene ring, could react with electron-rich dienes to form bicyclic adducts. This reaction would provide a route to complex, fused-ring systems containing the thiophene moiety. The retro-Diels-Alder reaction, where the cycloadduct reverts to the diene and dienophile, is also a possibility, particularly under thermal conditions. organicreactions.org While specific examples involving this compound in Diels-Alder reactions are not extensively documented in the provided search results, its electronic properties strongly suggest its potential as a reactive dienophile. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.orglibretexts.orglibretexts.orgnih.govmdpi.com

Reduction Reactions: Transformation of the Nitro Group to an Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding valuable amino-thiophene intermediates. Aromatic nitro groups can be converted to anilines through various established methods, many of which are applicable to heteroaromatic systems like nitrothiophenes. wikipedia.orgrsc.org The choice of reducing agent is crucial for achieving high yields while preserving other functional groups, such as the nitrile in this compound.

Common methodologies for this transformation include:

Catalytic Hydrogenation: This is a widely used and often clean method. rsc.org Catalysts like palladium on carbon (Pd/C) or Raney nickel are effective. commonorganicchemistry.com Hydrogen gas is the typical reductant, though transfer hydrogenation using sources like hydrazine (B178648) hydrate (B1144303) or formate (B1220265) salts in the presence of a catalyst is also common. rsc.orgorganic-chemistry.org For instance, Pd/C catalysis with hydrazine hydrate has been shown to selectively reduce nitroarenes without affecting halogen substituents. organic-chemistry.org

Metal-Based Reductions: Iron metal in an acidic medium (e.g., acetic acid) provides a mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comorganic-chemistry.org Other metals like zinc, tin(II) chloride, and titanium(III) chloride are also effective. wikipedia.orgcommonorganicchemistry.com

Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to produce azo compounds from aromatic nitro compounds and are therefore less suitable for this specific transformation. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) on its own is generally not strong enough to reduce nitroarenes, but its reactivity can be enhanced with additives or catalysts. jsynthchem.com For example, the NaBH₄/Ni(PPh₃)₄ system has been developed to reduce nitroaromatics to their corresponding amines. jsynthchem.com

The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. rsc.org

| Reagent/System | Conditions | Functional Group Tolerance | Reference |

| H₂ with Pd/C | Ethanol solvent, room temperature | Reduces many other functional groups | rsc.orgcommonorganicchemistry.com |

| H₂ with Raney Nickel | - | Often preserves aromatic halogens (Cl, Br) | commonorganicchemistry.com |

| Iron (Fe) | Acidic medium (e.g., acetic acid) | Mild, tolerates many reducible groups | commonorganicchemistry.comorganic-chemistry.org |

| **Tin(II) Chloride (SnCl₂) ** | - | Mild, good for sensitive substrates | commonorganicchemistry.com |

| Hydrazine Hydrate with Pd/C | Microwave irradiation | Can be tuned for selectivity | organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature | Reduces nitro group effectively | jsynthchem.com |

Oxidation Reactions, Particularly Involving the Thiophene Ring System

The oxidation of the thiophene ring is a less common transformation compared to its substitution reactions, primarily due to the ring's stability. pharmaguideline.com However, under specific conditions, oxidation can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds to form an epoxide. wikipedia.orgnih.gov The presence of strong electron-withdrawing groups, such as the nitro and cyano groups in this compound, deactivates the ring towards electrophilic attack, which can influence its behavior towards oxidizing agents. pharmaguideline.commdpi.com

Oxidation of thiophene with potent agents like trifluoroperacetic acid can lead to two main pathways:

S-Oxidation: The primary pathway often involves the formation of a thiophene-S-oxide. These intermediates are generally unstable unless sterically hindered and can undergo subsequent reactions like Diels-Alder dimerization. wikipedia.orgnih.gov Further oxidation can lead to the more stable thiophene-1,1-dioxide (sulfone). nih.govresearchgate.net

Epoxidation: A minor pathway can involve the epoxidation of a C=C double bond, forming a thiophene-2,3-epoxide. This highly reactive intermediate can rapidly rearrange, for instance, to thiophene-2-one. wikipedia.org

For substituted thiophenes, the regioselectivity of oxidation is a key consideration. In the case of tienilic acid, which contains a substituted thiophene ring, metabolism by P450 enzymes leads to oxidation at the C-5 position, suggesting the formation of a thiophene epoxide intermediate followed by rearrangement. nih.gov While the thiophene ring itself is generally stable to oxidation, side chains attached to it can be oxidized to form carboxylic acids. pharmaguideline.com

Tandem Reaction Sequences in Nitrothiophene Synthesis

Tandem, or cascade, reactions offer an efficient approach to synthesizing complex molecules like substituted nitrothiophenes from simpler precursors in a single pot. These sequences minimize waste and improve operational efficiency by avoiding the isolation of intermediates.

A notable tandem reaction for the synthesis of 2-nitrothiophenes involves a Henry reaction (also known as a nitroaldol reaction) followed by an intramolecular nucleophilic substitution. researchgate.netwikipedia.org This strategy has been successfully employed to construct the nitrothiophene core from acyclic starting materials.

The general sequence is as follows:

Preparation of Precursor: A β-chlorovinyl aldehyde is reacted with potassium thiocyanate (B1210189) to produce a 3-thiocyanatopropenal. researchgate.net

Tandem Reaction: This thiocyanate-containing aldehyde is then treated with nitromethane (B149229) in the presence of a base like diisopropylethylamine (DIEA) or tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net

Mechanism: The base deprotonates nitromethane to form a nitronate anion. wikipedia.org This nucleophile attacks the aldehyde carbonyl in a Henry reaction. The resulting β-nitro alcohol intermediate then undergoes an intramolecular nucleophilic attack where the sulfur of the thiocyanate group displaces the hydroxyl group (or a derivative), leading to cyclization and formation of the 2-nitrothiophene ring. researchgate.net

This method provides a direct route to functionalized 2-nitrothiophenes from readily available starting materials. researchgate.net

Reactions Leading to Annulated Thiophene Systems

Annulated thiophenes, where a thiophene ring is fused to another ring system, are important scaffolds in materials science and medicinal chemistry. researchgate.netwikipedia.org Nitrothiophenes can serve as key building blocks for constructing these fused architectures.

Thieno[3,2-b]thiophenes consist of two thiophene rings fused along the 3,2-bond. wikipedia.org An efficient strategy for constructing this scaffold utilizes 3-nitrothiophenes bearing carbonyl groups. The key step is a nucleophilic aromatic substitution (SNAr) where the nitro group is displaced by a sulfur nucleophile. researchgate.netmdpi.com

A representative synthesis involves:

Nucleophilic Substitution: A 3-nitrothiophene substituted with carboxylate groups at the C-2 and C-5 positions is reacted with a thiol, such as methyl thioglycolate, in the presence of a base like potassium carbonate (K₂CO₃). The thiolate anion displaces the activated nitro group to form a 3-sulfenylthiophene derivative. mdpi.com

Intramolecular Cyclization: The newly introduced sulfur-containing side chain is then induced to cyclize onto the adjacent carbonyl group. This is often achieved via a Dieckmann condensation when the side chain contains an ester, leading to the formation of the second fused thiophene ring. researchgate.netmdpi.com

This methodology demonstrates the utility of the nitro group as an effective leaving group in SNAr reactions to build complex heterocyclic systems like thieno[3,2-b]thiophenes. mdpi.com

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 3-Nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate, K₂CO₃ | SNAr of nitro group | 3-Sulfenylthiophene intermediate | mdpi.com |

| 3-Sulfenylthiophene intermediate | Sodium alcoholate | Dieckmann condensation | Thieno[3,2-b]thiophene derivative | mdpi.com |

The thieno[2,3-d]pyrimidine (B153573) core is a prominent scaffold in medicinal chemistry, recognized as a bioisostere of the purine (B94841) base, adenine. researchgate.netnih.gov The synthesis of related saturated systems like hexahydrothieno[2,3-d]pyrimidines often begins with the construction of a 2-aminothiophene ring, which is then elaborated to form the fused pyrimidine (B1678525) ring.

A common route involves these key steps:

Gewald Aminothiophene Synthesis: A cyclic ketone (e.g., cyclopentanone (B42830) or cyclohexanone) is condensed with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base like triethylamine. This one-pot reaction assembles the 2-amino-3-carbethoxy-tetrahydro-benzo[b]thiophene core. nycu.edu.tw

Pyrimidine Ring Formation: The resulting 2-aminothiophene derivative is then cyclized by heating with formamide. This reaction, a modified Niementowski quinazoline (B50416) synthesis, constructs the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. nycu.edu.tw

Further reduction of the aromatic portions would be required to achieve the fully saturated hexahydrothieno[2,3-d]pyrimidine structure. This synthetic pathway is a cornerstone for creating libraries of thienopyrimidine derivatives for biological screening. nycu.edu.twnih.gov

Strategies for Derivatization and Functionalization

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of derivatives. Through strategic chemical transformations, the core structure can be functionalized to explore and optimize its chemical and biological properties. Key transformations include the modification of the nitro group to form imines and N-substituted amines, as well as the rational introduction of various substituents to conduct structure-activity relationship (SAR) studies.

The synthesis of thiophene-based imine derivatives, also known as Schiff bases, from this compound is a multi-step process that hinges on the initial reduction of the nitro group. The nitro functionality is not directly converted to an imine; instead, it is first transformed into a primary amine, which then serves as the key intermediate for imine formation.

The primary step is the reduction of the nitro group at the C2 position of the thiophene ring to a primary amino group (-NH2), yielding 2-aminothiophene-4-carbonitrile. This transformation is a standard procedure in organic synthesis, often accomplished through catalytic hydrogenation. Various catalytic systems, analogous to those used for the reduction of other nitroarenes like nitrophenols or nitroanilines, can be employed. nih.govnih.govresearchgate.net These methods typically involve catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of a hydrogen source like hydrogen gas (H2) or through transfer hydrogenation with reagents like sodium borohydride (NaBH4). nih.govnih.gov

Once the 2-aminothiophene-4-carbonitrile intermediate is obtained, the synthesis of the imine is achieved through a condensation reaction with a suitable aldehyde or ketone. scielo.br In this reaction, the nucleophilic amino group of the thiophene derivative attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis or with azeotropic removal of water, to form the C=N double bond characteristic of an imine. scielo.brnih.gov

The general reaction scheme is as follows:

Reduction: this compound is reduced to 2-aminothiophene-4-carbonitrile.

Condensation: The resulting 2-aminothiophene-4-carbonitrile is reacted with an aldehyde (R-CHO) or a ketone in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding thiophene-based imine derivative. nih.govnih.gov

The versatility of this method allows for the synthesis of a large library of imine derivatives by varying the structure of the aldehyde or ketone used in the condensation step. Studies have shown the successful synthesis of various Schiff bases from substituted 2-aminothiophenes with a range of aromatic and heterocyclic aldehydes. scielo.brnih.gov

Similar to the synthesis of imines, the formation of N-substituted thiophen-2-amines from this compound first requires the reduction of the nitro group to generate the crucial 2-aminothiophene-4-carbonitrile intermediate. Subsequent reactions on this primary amine yield the desired N-substituted products. These derivatives can be broadly classified into N-alkylated and N-acylated thiophen-2-amines.

N-Alkylation: The direct N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions. The nucleophilicity of the amino group is often diminished by the electron-withdrawing nature of the thiophene ring and other substituents like the cyano group. Forcing conditions are frequently required, which can lead to side reactions or decomposition.

A more effective and milder methodology involves a two-step process:

Activation of the Amine: The 2-amino group is first converted into a more reactive intermediate, such as a carbamate (B1207046) (e.g., by reacting with a chloroformate) or an amide. This "protecting/activating" group alters the electronic nature of the nitrogen atom.

Alkylation: The activated intermediate is then alkylated using an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base like cesium carbonate.

Deprotection: The protecting group is subsequently cleaved to reveal the N-alkylated secondary amine.

This strategy provides a more controlled and efficient route to N-alkylated 2-aminothiophene derivatives.

N-Acylation: The N-acylation of 2-aminothiophene-4-carbonitrile is a more straightforward transformation. The primary amine can be readily acylated by reacting it with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a stable N-acylated thiophene derivative (an amide). This method is widely used due to its high efficiency and the broad availability of acylating agents.

The systematic introduction of diverse substituents onto the this compound framework is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) investigations. SAR studies correlate changes in the chemical structure of a molecule with the resulting changes in its biological activity. For 2-nitrothiophene derivatives, these studies are crucial for understanding the structural requirements for a desired biological effect, such as antibacterial activity. nih.gov

A study on a series of biologically active 2-nitrothiophenes revealed a significant correlation between the chemical structure and antibacterial activity against Escherichia coli and Micrococcus luteus. nih.gov The electronic properties of the substituents were found to play a key role. The presence of additional electron-withdrawing groups, such as a second nitro group at the 3-position or halogens at various positions, was shown to have a substantial impact on the compound's potency. nih.gov

For instance, multi-linear regression analysis indicated that the antibacterial activity could be reasonably correlated with calculated properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the total atomic charges on the heterocyclic sulfur atom. nih.gov The research highlighted that substituents that modulate the electronic landscape of the thiophene ring could significantly enhance or diminish the biological response.

The table below, derived from research findings, illustrates the impact of different substituents on the antibacterial activity of 2-nitrothiophene derivatives. nih.gov The activity is presented as p(MIC), which is the negative logarithm of the Minimum Inhibitory Concentration (MIC) in moles per liter. A higher p(MIC) value indicates greater antibacterial potency.

Table 1: Structure-Activity Relationship of Substituted 2-Nitrothiophenes

| Compound | Substituent at C3 | Substituent at C4 | Substituent at C5 | p(MIC) vs E. coli | p(MIC) vs M. luteus |

|---|---|---|---|---|---|

| 1 | -NO2 | -H | -Cl | 4.89 | 5.37 |

| 2 | -NO2 | -H | -Br | 4.85 | 5.21 |

| 3 | -H | -Br | -H | 4.22 | 4.43 |

| 4 | -H | -NO2 | -H | 4.12 | 4.42 |

| 5 | -H | -H | -NO2 | 4.10 | 4.72 |

| 6 | -H | -H | -Br | 3.96 | 4.35 |

| 7 | -H | -H | -H | 3.57 | 3.82 |

The data clearly show that dinitro-substituted thiophenes (compounds 1 and 2) exhibit the highest activity against both bacterial strains. nih.gov In contrast, the parent 2-nitrothiophene (compound 7) is the least active. nih.gov This rational approach of modifying the core structure and quantifying the resulting biological activity is essential for optimizing lead compounds in drug discovery.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei. Studies involving 2-Nitrothiophene-4-carbonitrile have employed both proton (¹H) and carbon-13 (¹³C) NMR to ascertain its structure.

¹H-NMR Spectroscopy

¹³C-NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: three for the thiophene (B33073) ring, one for the nitrile group, and one for the carbon bearing the nitro group. The chemical shifts of the ring carbons are significantly affected by the electron-withdrawing substituents. Scientific literature confirms that ¹³C-NMR data has been instrumental in studying the reactions of 4-cyano-2-nitrothiophene. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240–2220 |

| Nitro (-NO₂) | Asymmetric Stretching | 1560–1520 |

| Symmetric Stretching | 1355–1345 | |

| C-H (aromatic) | Stretching | ~3100 |

| Thiophene Ring | C=C Stretching | ~1600–1400 |

This table represents typical ranges for the specified functional groups and serves as an illustrative guide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by electronic transitions influenced by the conjugated system of the thiophene ring and the powerful electron-withdrawing nitro and cyano groups. These substituents extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies have noted a strong bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum upon the formation of Meisenheimer adducts from this compound, indicating a significant alteration of the electronic structure. dss.go.th

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule with a high degree of confidence. This technique is crucial for confirming the identity of newly synthesized compounds or for distinguishing between compounds with the same nominal mass. Although specific HRMS data for this compound is not detailed in readily accessible literature, it is a standard technique for the definitive characterization of such novel or reactive compounds.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. keyorganics.netresearchgate.net This technique involves mounting a small, high-quality single crystal (ideally >0.02 mm) in a diffractometer. keyorganics.net The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected on a detector. thermofisher.com

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the specific single crystal X-ray diffraction data for this compound could not be located. Therefore, a definitive experimental determination of its crystal structure, including precise bond lengths, bond angles, and atomic coordinates, is not publicly available at this time. The generation of a detailed crystallographic data table is consequently not possible.

Elucidation of Crystal Packing and Supramolecular Organization

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. ias.ac.in The study of this organization falls under the realm of supramolecular chemistry, which focuses on the non-covalent interactions that dictate the assembly of molecules into larger, ordered structures. mdpi.com

In the absence of specific crystallographic data for this compound, we can hypothesize its potential supramolecular organization based on its functional groups. The molecule possesses a planar thiophene ring, a nitro group (-NO2), and a nitrile group (-C≡N), all of which are capable of participating in various intermolecular interactions. These interactions would dictate how the molecules arrange themselves to achieve a thermodynamically stable crystal lattice.

Identification and Analysis of Hydrogen Bonding Networks

Hydrogen bonds are highly directional, electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). While this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the thiophene ring can act as weak donors, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are potential acceptors.

Investigation of π-π Stacking Interactions

Aromatic rings, such as the thiophene ring in this compound, can interact through π-π stacking. researchgate.net This non-covalent interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The presence of both an electron-withdrawing nitro group and a nitrile group on the thiophene ring would significantly influence its electronic distribution, which in turn would affect the nature and geometry of any π-π stacking interactions. These interactions are crucial in stabilizing the crystal structure, often leading to layered or columnar arrangements of the molecules. nih.gov A detailed analysis, including the measurement of interplanar distances and slip angles, would require experimental crystallographic data which is currently unavailable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. nih.govbuffalo.edu It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. nih.gov DFT calculations can determine a molecule's geometry, energy levels, and electron distribution, which are fundamental to understanding its chemical behavior. mdpi.com

The first step in a computational study is geometry optimization. This process mathematically determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2-Nitrothiophene-4-carbonitrile, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its structure.

Given the planar nature of the thiophene (B33073) ring and the rigidity of the cyano and nitro functional groups, this compound is expected to have a relatively simple conformational landscape, likely with a single, well-defined planar or near-planar minimum energy structure. A conformational analysis would confirm the rotational barriers of the nitro group relative to the thiophene ring.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | C=C (thiophene) | ~1.37 - 1.45 Å |

| Bond Length | C-S (thiophene) | ~1.70 - 1.75 Å |

| Bond Length | C-C (ring-CN) | ~1.44 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-N (ring-NO2) | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Bond Angle | C-C-N (nitrile) | ~178° - 180° |

| Dihedral Angle | C-C-N-O (nitro) | ~0° or ~180° (planar) |

| Note: The values in this table are illustrative and based on typical values for similar structures. Specific data for this compound is not available in the searched literature. |

Once the optimized geometry is obtained, DFT is used to perform a detailed analysis of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich thiophene ring. The LUMO, conversely, would likely be distributed across the entire molecule but concentrated on the electron-withdrawing nitro and cyano groups, which stabilize incoming electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | N/A | Highest Occupied Molecular Orbital |

| LUMO | N/A | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | N/A | Energy difference (LUMO - HOMO) |

| Note: Specific energy values for this compound are not available in the searched literature. |

Calculating the net charges on each atom (e.g., using Mulliken population analysis) reveals the distribution of electrons within the molecule. This helps identify which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). In this compound, the high electronegativity of the oxygen and nitrogen atoms would lead to a significant accumulation of negative charge on the nitro group. The carbon atom of the nitrile group and the carbon atoms attached to the electron-withdrawing groups are expected to carry a partial positive charge.

Table 3: Expected Atomic Net Charge Distribution for this compound (Illustrative)

| Atom | Expected Partial Charge |

| S1 | Slightly Positive |

| C2 (attached to NO2) | Positive |

| N (of NO2) | Positive |

| O (of NO2) | Negative |

| C3 | Slightly Negative/Neutral |

| C4 (attached to CN) | Positive |

| C (of CN) | Positive |

| N (of CN) | Negative |

| C5 | Slightly Negative/Neutral |

| H3, H5 | Slightly Positive |

| Note: This table represents a qualitative prediction. Quantitative values from a specific DFT calculation for this compound are not available. |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. biointerfaceresearch.com Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a deep red region around the oxygen atoms of the nitro group, highlighting it as the primary site for electrophilic interaction. mdpi.com The area around the hydrogen atoms on the thiophene ring would likely show a positive (blue or green) potential.

By integrating the findings from FMO, atomic charge, and MEP analyses, DFT allows for the prediction of a molecule's chemical reactivity and selectivity. The analysis would suggest that this compound is susceptible to nucleophilic aromatic substitution, with the LUMO shape and positive atomic charges indicating the likely sites of attack on the thiophene ring. The strong negative potential on the nitro group suggests it would be the primary site for interactions with electrophiles or for forming hydrogen bonds. These computational predictions provide a theoretical foundation for guiding experimental studies on the synthesis and reactions of this compound.

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping out the intricate pathways of chemical reactions. nih.govyoutube.com By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms, determine activation energies, and predict the feasibility of different synthetic routes. nih.govyoutube.com

While specific mechanistic studies on this compound are not extensively documented, research on related 2-aminothiophene derivatives demonstrates the utility of this approach. For instance, high-level quantum chemical calculations have been used to study the mechanism of forming substituted dihydrothiophene-3-carbonitriles. nih.govacs.org These studies can distinguish between different possible pathways, such as Michael addition followed by intramolecular cyclization, by calculating the activation energies for each step. nih.gov For this compound, such calculations could predict the regioselectivity of nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nitro and nitrile groups, or explore the energetics of its synthesis, such as through the Gewald reaction. nih.govwikipedia.org

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction Pathway of a Thiophene Derivative

| Reaction Step | Transition State | Activation Energy (kJ/mol) |

| Michael Addition | TS1 | 46.6 |

| Intramolecular Cyclization | TS2 | 54.5 |

| HNCS Elimination | TS3 | 25.1 |

This table is illustrative, based on data for related thiophene cyclizations, to show the type of output from quantum chemical studies on reaction mechanisms. nih.gov

Calculation of Intermolecular Interaction Energies

The way molecules interact with each other governs their physical properties and crystal packing. High-level quantum chemical methods, such as coupled-cluster theory [CCSD(T)], and Symmetry-Adapted Perturbation Theory (SAPT), are employed to accurately quantify the strength and nature of these non-covalent interactions. mdpi.com

Studies on thiophene-cored systems show that van der Waals dispersion forces are the dominant attractive interaction, with electrostatic forces also playing a significant role. mdpi.com For this compound, these calculations would be crucial for understanding the interplay between different types of interactions. The nitro group can participate in strong dipole-dipole interactions and potentially π-hole interactions, where the positive electrostatic potential on the nitrogen atom interacts with electron-rich regions of adjacent molecules. nih.gov The nitrile group also contributes a strong dipole moment. SAPT analysis can decompose the total interaction energy into physically meaningful components: electrostatic, exchange (repulsion), induction (polarization), and dispersion. This provides a detailed picture of the forces holding the molecules together in a condensed phase.

Table 2: Example of SAPT Decomposition of Intermolecular Interaction Energy (kJ/mol) for a Dimer of a Thiophene Derivative

| Interaction Component | Energy (kJ/mol) |

| Electrostatics | -45.2 |

| Exchange | 70.5 |

| Induction | -15.8 |

| Dispersion | -85.1 |

| Total Interaction Energy | -75.6 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum methods are excellent for static structures and energies, Molecular Dynamics (MD) simulations allow scientists to observe the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes like conformational changes, diffusion, and binding events. nih.govacs.org

For this compound, MD simulations could be used to study its behavior in different solvents, predict its structure in an amorphous state, or simulate its interaction with a biological macromolecule. mdpi.com For example, simulations of nitroaromatic compounds within the active site of an enzyme, like nitrobenzene (B124822) dioxygenase, have provided insights into how specific amino acid residues position the substrate for a reaction. nih.govacs.orgacs.org Such simulations can reveal the role of key hydrogen bonds and the influence of water molecules in the binding pocket, offering a dynamic view that complements static docking studies. nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or nucleic acid). acs.orgmdpi.comnih.gov This method is central to structure-based drug design, helping to identify potential biological targets and predict the binding affinity of a compound. researchgate.netnih.gov

Given the prevalence of thiophene derivatives in medicinal chemistry, docking studies are common. nih.gov For this compound, docking could be performed against a wide range of protein targets to screen for potential biological activity. For instance, thiophene derivatives have been docked into the active sites of targets like lactate (B86563) dehydrogenase and tyrosyl-tRNA synthetase to rationalize their inhibitory activity. nih.govresearchgate.net The docking results, typically a score representing the predicted binding affinity and a predicted binding pose, highlight key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and protein residues. The nitro group, in particular, has been shown to form crucial hydrogen bonds and favorable enthalpic contributions in protein binding. nih.gov

Elucidation of Ligand-Protein Binding Mechanisms

Beyond predicting a single binding pose, computational methods can elucidate the entire mechanism of ligand-protein binding. This involves understanding the conformational changes that both the ligand and protein may undergo upon binding, a concept known as "induced fit". nih.gov

Advanced simulation techniques like metadynamics can explore the energy landscape of the binding process, revealing the most stable bound states and the pathways to reach them. acs.org Studies on nitro-substituted inhibitors have shown that the nitro group can induce significant conformational changes in the protein's binding pocket, leading to strong, enthalpically favorable interactions. nih.gov This can involve the displacement of water molecules and the reorientation of amino acid side chains to accommodate the ligand. nih.gov For this compound, understanding these dynamic aspects of binding is essential for designing more potent and selective derivatives. The presence of the nitro group could facilitate specific interactions, such as π-hole interactions with lone-pair electrons on protein atoms, contributing significantly to binding affinity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govbiolscigroup.us QSAR models use statistical methods to derive a mathematical equation that relates quantitative molecular properties, known as descriptors, to activity. biolscigroup.us These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery. nih.govnih.gov

To build a QSAR model for this compound analogues, one would first synthesize a series of related compounds by modifying specific parts of the molecule (e.g., adding substituents at different positions on the thiophene ring). The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric properties like molecular volume, and hydrophobic properties like logP) would be calculated. biolscigroup.us A statistical method, such as multiple linear regression, would be used to find the best correlation between the descriptors and the activity. A validated QSAR model can then guide the design of new compounds with potentially improved activity. nih.gov

Table 3: Example of a QSAR Equation and its Statistical Parameters

| Parameter | Value/Equation |

| QSAR Equation | pIC₅₀ = 0.5logP - 1.2E(LUMO) + 0.03*MV + 2.5 |

| Determination Coefficient (R²) | 0.92 |

| Cross-validation Coefficient (Q²) | 0.74 |

| Fischer's F-test value | 29.35 |

| Standard Deviation (S) | 0.61 |

This table provides an illustrative QSAR model. pIC₅₀ is the measure of biological activity. The descriptors are logP (hydrophobicity), E(LUMO) (energy of the lowest unoccupied molecular orbital), and MV (molecular volume). The statistical parameters (R², Q², F, S) indicate the model's robustness and predictive power, with values drawn from typical studies. nih.govbiolscigroup.us

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgresearchgate.net By partitioning the crystal electron density, a unique surface is generated for each molecule. Mapping properties like dnorm (normalized contact distance) onto this surface highlights regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, such as hydrogen bonds. researchgate.netresearchgate.net

This analysis provides a "fingerprint plot," a 2D histogram that summarizes all intermolecular contacts, quantifying the percentage contribution of each type of interaction to the total crystal packing. nih.goviucr.org For this compound, Hirshfeld analysis would be invaluable. Based on studies of other nitrothiophenes, it is expected that O···H contacts, involving the nitro group, would be a dominant interaction, likely contributing around 39% of all contacts. nih.goviucr.org H···H contacts are also always significant. nih.gov Additionally, the analysis would quantify contacts involving the sulfur atom (S···H) and the nitrile nitrogen (N···H), as well as potential π-π stacking interactions between thiophene rings. nih.govresearchgate.net

Table 4: Hypothetical Hirshfeld Surface Contact Contributions for Crystalline this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 21.3 |

| O···H / H···O | 39.0 |

| C···H / H···C | 5.4 |

| S···H / H···S | 5.9 |

| N···H / H···N | 4.5 |

| C···C | 3.1 |

| Other | 20.8 |

This table presents a hypothetical breakdown of intermolecular contacts for this compound, with percentages based on published data for structurally similar nitrothiophene compounds. nih.goviucr.org

Applications in Advanced Materials Science and Engineering

Development of Electronic Materials

The development of advanced electronic materials is a cornerstone of modern technology. Organic semiconductors, in particular, have garnered significant attention due to their potential for use in low-cost, flexible, and large-area electronic devices. The molecular structure of 2-Nitrothiophene-4-carbonitrile allows for its incorporation into larger conjugated systems, which are the fundamental components of organic electronic materials.

The presence of the electron-withdrawing nitro and cyano groups significantly influences the electronic properties of polymers and small molecules that incorporate this moiety. These groups lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is critical for designing materials with specific charge-transport characteristics, essential for their performance in electronic devices. For instance, a lower LUMO level can facilitate electron injection and transport, a desirable characteristic for n-type semiconductor materials.

Research in this area focuses on synthesizing and characterizing new materials derived from this compound. The goal is to create materials with high charge carrier mobilities, good environmental stability, and processability suitable for device fabrication. The insights gained from these studies are crucial for the rational design of next-generation organic electronic materials.

Integration in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application for advanced organic electronic materials. nih.gov These devices are composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, recombine in the emissive layer, and generate light. The efficiency, color purity, and lifetime of an OLED are highly dependent on the properties of the organic materials used. nih.gov

While direct integration of this compound itself into OLEDs is not the primary application, its derivatives are explored for their potential as components in the emissive or charge-transport layers. The electron-deficient nature of the this compound unit can be exploited to design host materials or electron-transporting materials. In the emissive layer, host materials are crucial for dispersing the light-emitting guest molecules (dopants) and facilitating energy transfer to them. arxiv.org An effective host material should have appropriate energy levels to confine the excitons (bound electron-hole pairs) on the guest molecules and possess good charge-transporting properties. nih.gov

Furthermore, the development of new emitter molecules is a key area of OLED research. researchgate.net By functionalizing the this compound core, it is possible to create novel donor-acceptor type molecules. In these molecules, the this compound unit can act as the acceptor part, which, when combined with a suitable donor moiety, can lead to materials with tunable emission colors and high photoluminescence quantum yields. The goal is to develop stable and efficient emitters, particularly for the blue and green regions of the spectrum, which remains a challenge in OLED technology. osti.gov

Utilization in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers in integrated circuits. wikipedia.org An OFET consists of a semiconductor layer, a gate insulator, and three electrodes: source, drain, and gate. mit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. researchgate.net

The incorporation of the this compound moiety into organic semiconductors is a strategy to develop n-type materials for OFETs. tcichemicals.com While many organic semiconductors are p-type (hole-transporting), n-type (electron-transporting) materials are essential for creating complementary circuits, which are more power-efficient. The strong electron-withdrawing properties of the nitro and cyano groups can facilitate the transport of electrons through the organic semiconductor.

Research in this field involves the synthesis of polymers and small molecules containing the this compound unit and the fabrication and characterization of OFET devices. researchgate.net Key performance metrics that are evaluated include the field-effect mobility, the on/off current ratio, and the threshold voltage. The design of these materials often focuses on achieving planar molecular structures and strong intermolecular interactions to promote efficient charge transport in the solid state. The stability of the material under ambient conditions is also a critical factor for practical applications. tcichemicals.com

Application in Organic Solar Cells (OSCs)

Organic Solar Cells (OSCs), also known as organic photovoltaics (OPVs), offer a promising route to low-cost, flexible, and lightweight solar energy conversion. mdpi.com The active layer of an OSC typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction. nih.gov Upon light absorption, excitons are generated and then dissociate at the donor-acceptor interface into free charge carriers, which are subsequently collected at the electrodes. mdpi.com

The electron-accepting nature of this compound makes its derivatives potential candidates for use as non-fullerene acceptors (NFAs) in OSCs. researchgate.net Fullerenes and their derivatives have traditionally been the dominant acceptor materials, but they suffer from some drawbacks, including weak absorption in the visible region and limited tunability of their electronic properties. The development of NFAs is a major focus in the OSC research community to overcome these limitations. rsc.org

By incorporating the this compound unit into a larger molecular framework, chemists can design NFAs with strong light absorption, and energy levels that are well-matched with those of common donor polymers like polythiophenes. rsc.org The goal is to achieve a high power conversion efficiency (PCE) by optimizing the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the solar cell. The design of these acceptors also considers their solubility and morphology in the blend with the donor material, as these factors critically influence the efficiency of charge separation and transport. researchgate.net

Exploration in Photonic Polymers and Nonlinear Optical Materials (NLOs)

Photonic polymers and nonlinear optical (NLO) materials are at the forefront of materials science, with potential applications in optical communications, data storage, and optical computing. NLO materials exhibit a nonlinear response to an applied optical field, which can be used to manipulate the frequency, phase, and amplitude of light.

The design of organic NLO materials often involves creating molecules with a large change in dipole moment upon electronic excitation. This is typically achieved by connecting a strong electron donor group to a strong electron acceptor group through a π-conjugated bridge (a D-π-A structure). The this compound unit, with its two potent electron-withdrawing groups, can serve as a powerful acceptor moiety in such D-π-A chromophores.

Research in this area focuses on the synthesis and characterization of new NLO chromophores containing the this compound fragment. The NLO properties of these molecules, such as the first hyperpolarizability (β), are measured using techniques like Hyper-Rayleigh Scattering. The goal is to develop materials with large NLO responses, good thermal stability, and low optical loss. These chromophores can then be incorporated into a polymer matrix to create photonic devices like electro-optic modulators and frequency doublers.

Contributions to Electroluminescent Materials

Electroluminescent materials are substances that emit light in response to the passage of an electric current. rsc.org In the context of organic electronics, these materials are the cornerstone of OLEDs. google.com The development of new and improved electroluminescent materials is crucial for enhancing the performance of these devices.

Derivatives of this compound can be designed to function as electroluminescent materials. By strategically modifying the core structure with various aromatic and heterocyclic units, it is possible to tune the emission color and improve the quantum efficiency of the resulting material. The electron-deficient nature of the this compound core can be balanced with electron-donating substituents to create molecules with a high probability of radiative decay from their excited states.

The research in this domain involves the synthesis of novel materials and the investigation of their photophysical and electroluminescent properties. This includes measuring their absorption and emission spectra, photoluminescence quantum yields, and excited-state lifetimes. The performance of these materials is then evaluated in OLED devices to determine their brightness, efficiency, and operational stability. rsc.org

Polymer Chemistry and Monomer Design

The field of polymer chemistry is continuously evolving, with a constant demand for new monomers that can impart specific properties to the resulting polymers. scribd.com Monomer design is a critical first step in creating polymers with tailored characteristics for a wide range of applications. researchgate.netresearchgate.net

This compound can serve as a versatile precursor for the synthesis of novel monomers. libretexts.org By chemically modifying the nitro group or by introducing polymerizable functionalities onto the thiophene (B33073) ring, a variety of monomers can be prepared. For example, the nitro group can be reduced to an amino group, which can then be used in condensation polymerization reactions to form polyamides or polyimines. Alternatively, the thiophene ring can be functionalized with groups suitable for chain-growth polymerization, such as vinyl or styryl groups.

The incorporation of the 2-nitro-4-cyanothiophene unit into a polymer backbone can significantly alter the polymer's properties. nsf.gov The strong electron-withdrawing character of this unit can enhance the polymer's thermal stability, modify its solubility, and introduce interesting electronic and optical properties. For instance, such polymers could be investigated as high-performance engineering plastics or as functional materials in electronic and photonic applications. The design and synthesis of these specialized monomers are key to expanding the library of available polymers and their potential uses.

Role in Condensation Polymerization

Condensation polymerization is a process where monomers join together, leading to the formation of larger structural units while releasing smaller molecules such as water or methanol. For a molecule to act as a monomer in condensation polymerization, it must possess at least two reactive functional groups. While this compound in its nascent form is not a traditional monomer for condensation polymerization, it can be chemically transformed into derivatives that are well-suited for such reactions.

The key to its application lies in the conversion of its nitro and nitrile functionalities into reactive groups like amines and carboxylic acids. For instance, the nitro group can be reduced to an amino group, and the nitrile group can be hydrolyzed to a carboxylic acid. This would yield 2-amino-thiophene-4-carboxylic acid, an AB-type monomer, which can undergo self-condensation to produce a polyamide.

Alternatively, if both the nitro and nitrile groups are reduced to amines, the resulting 2,4-diaminothiophene could serve as an AA-type monomer. This diamine could then be reacted with a dicarboxylic acid or a diacyl chloride to form a polyamide. Similarly, if the nitrile is hydrolyzed and another carboxylic acid group is introduced on the thiophene ring, a diacid monomer could be synthesized. This diacid could then be polymerized with a diamine.

The incorporation of the thiophene ring into the backbone of polyamides or polyimides is of particular interest. Thiophene-containing polymers are known for their thermal stability and potential conductive properties. The synthesis of novel polyimides, for instance, often involves the reaction of a diamine with a dianhydride. A diamino derivative of this compound could be a valuable building block in creating novel polyimides with tailored properties.

**Table 1: Potential Monomers Derived from this compound for Condensation Polymerization

Biological and Medicinal Chemistry Applications

Investigation of Antimicrobial Activity

Nitro-substituted thiophenes are a class of compounds that have attracted considerable interest for their potential antimicrobial effects. The electron-withdrawing nature of the nitro group often imparts significant biological activity to the heterocyclic ring system.

Thiophene (B33073) derivatives have been widely evaluated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies on various thiophene derivatives have demonstrated their potential as antibacterial agents. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and tested for their antibacterial activity. nih.gov One of the synthesized compounds showed potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov

In another study, newly synthesized 2-amino-5-nitrothiophene derivatives demonstrated inhibitory effects against Staphylococcus aureus. researchgate.net The structure-activity relationship analysis indicated that the specific substitutions on the thiophene ring were crucial for the observed antibacterial effects. researchgate.net Furthermore, certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L. frontiersin.orgnih.gov These findings underscore the potential of the thiophene scaffold, particularly with a nitro substitution, in the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound Type | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | nih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) | frontiersin.orgnih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) | frontiersin.orgnih.gov |

The antifungal potential of thiophene derivatives has also been a subject of investigation. Research has shown that specific structural modifications on the thiophene ring can lead to significant antifungal activity. For example, in a study of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, one compound displayed excellent antifungal activity against both Candida albicans and Aspergillus niger, with a reported MIC of 0.91 µM/ml. nih.gov

Similarly, the essential oil of Aniba canelilla, which contains 1-nitro-2-phenylethane as its main component, has demonstrated antifungal activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. mdpi.com This suggests that the nitro group, in particular, may play a significant role in the antifungal properties of these compounds. mdpi.com These studies highlight the promise of nitro-containing compounds, including those with a thiophene core, as potential leads for novel antifungal therapies.

The investigation into the antiviral properties of nitro-substituted heterocyclic compounds is an emerging area of research. While direct studies on 2-Nitrothiophene-4-carbonitrile are limited, research on other nitro-containing molecules provides insight into their potential antiviral applications. For instance, various nitroporphyrin and nitrocorrole derivatives have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV). nih.gov Notably, two nitrocorroles exhibited potent anti-HCMV activity with IC50 values below 0.5 μM. nih.gov